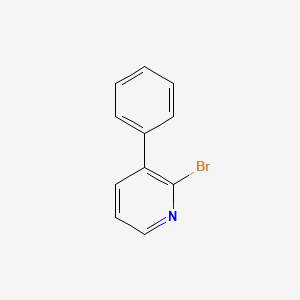

2-Bromo-3-phenylpyridine

概要

説明

2-Bromo-3-phenylpyridine is an organic compound with the molecular formula C11H8BrN. It is a brominated derivative of pyridine, featuring a phenyl group at the third position and a bromine atom at the second position of the pyridine ring. This compound is widely used as a reagent in organic synthesis due to its versatile reactivity and ability to form various derivatives .

準備方法

Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylpyridine can be synthesized through several methods. One common approach involves the bromination of 3-phenylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent and scalable production .

化学反応の分析

Types of Reactions: 2-Bromo-3-phenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, forming carbon-carbon bonds with aryl or alkyl groups.

Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to yield the corresponding phenylpyridine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or ethanol.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products:

- Substituted pyridines

- Biaryl compounds

- Pyridine N-oxides

- Reduced phenylpyridines

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

2-Bromo-3-phenylpyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively. Research has indicated potential applications in developing drugs targeting diseases such as cancer and bacterial infections.

2. Agrochemicals

The compound has been investigated for its efficacy as an agrochemical agent. The presence of the bromine atom enhances its biological activity, making it a candidate for developing new pesticides or herbicides. Studies have shown that derivatives of this compound exhibit significant insecticidal properties against common agricultural pests.

3. Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its application in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, demonstrates its versatility.

The biological activity of this compound has been extensively studied, particularly regarding its antimicrobial properties. The compound exhibits notable activity against various bacterial strains, including:

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Related Compound A | 3.12 | Escherichia coli |

| Related Compound B | 12.5 | Staphylococcus aureus |

The mechanism of action often involves enzyme inhibition and membrane disruption due to its lipophilic nature, which allows it to penetrate bacterial membranes effectively.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The results indicated that modifications in substituents significantly influenced their antimicrobial potency, highlighting the importance of structural optimization.

Case Study 2: Synthesis of Drug Candidates

Another research effort focused on synthesizing new drug candidates using this compound as a precursor. The study demonstrated that derivatives exhibited enhanced selectivity and reduced toxicity while maintaining efficacy against target organisms.

Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Evaluation | Structural modifications enhance antimicrobial potency |

| Synthesis of Drug Candidates | New derivatives show improved selectivity and reduced toxicity |

作用機序

The mechanism of action of 2-Bromo-3-phenylpyridine largely depends on its role in specific reactions. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetallation and reductive elimination to form the desired product .

類似化合物との比較

- 2-Bromo-4-phenylpyridine

- 3-Bromo-2-phenylpyridine

- 2-Bromo-5-phenylpyridine

Comparison: 2-Bromo-3-phenylpyridine is unique due to the specific positioning of the bromine and phenyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable reagent for selective synthesis .

生物活性

Overview

2-Bromo-3-phenylpyridine (C11H8BrN) is a brominated derivative of pyridine, characterized by a phenyl group at the 3-position and a bromine atom at the 2-position of the pyridine ring. This compound is notable for its diverse biological activities, particularly in the context of enzyme inhibition and modulation of cellular processes.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of p38α mitogen-activated protein kinase (MAPK). This enzyme is crucial in regulating inflammatory responses and cellular stress. The compound binds to the active site of p38α MAPK, forming a stable complex that inhibits its activity, leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Cellular Effects

The compound influences various cellular functions by modulating signaling pathways and gene expression. In particular, its inhibition of p38α MAPK has been linked to decreased inflammation in animal models. The effects observed can vary significantly based on dosage; lower doses tend to inhibit MAPK activity effectively without significant toxicity, while higher doses may lead to adverse effects .

The mechanism by which this compound exerts its effects involves several key interactions:

- Binding Interactions : The compound interacts with biomolecules through non-covalent binding, particularly with p38α MAPK.

- Enzyme Inhibition : By blocking the active site of p38α MAPK, it prevents substrate access and subsequent phosphorylation events critical for inflammatory signaling.

- Gene Expression Modulation : The inhibition of p38α MAPK can lead to altered transcriptional profiles in cells, affecting various downstream genes involved in inflammation and stress responses .

Dosage Effects in Animal Models

In experimental studies, varying dosages of this compound have been shown to produce different biological outcomes:

| Dosage (mg/kg) | Effect | Outcome |

|---|---|---|

| Low (<10) | Inhibition of p38α MAPK | Reduced levels of TNF-α and IL-1β |

| Moderate (10-50) | Anti-inflammatory effects | Significant decrease in inflammation markers |

| High (>50) | Potential toxicity | Increased risk of adverse effects |

These findings suggest that careful consideration of dosage is essential for therapeutic applications .

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes in the liver. This metabolic process leads to the formation of various metabolites that are subsequently excreted. Understanding these pathways is crucial for assessing the pharmacokinetics and potential toxicity of the compound .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anti-inflammatory Studies : In a murine model, administration of low doses resulted in significant reductions in inflammatory markers following lipopolysaccharide (LPS) challenge, demonstrating its potential as an anti-inflammatory agent .

- Cancer Research : Research has indicated that this compound may inhibit cancer cell proliferation through its action on MAPK pathways, suggesting potential applications in cancer therapeutics .

- Neurodegenerative Disorders : Preliminary studies suggest that modulation of inflammatory pathways by this compound may have implications for treating neurodegenerative diseases characterized by chronic inflammation .

特性

IUPAC Name |

2-bromo-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKWPWFSMVGPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376466 | |

| Record name | 2-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32864-29-2 | |

| Record name | 2-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-bromo-3-phenylpyridine react in a strong basic environment like potassium amide in liquid ammonia? Does it lead to the formation of 2,6-diamino-3-phenylpyridine?

A1: While the research doesn't directly study the reactivity of this compound, it offers valuable insights based on related compounds. The paper indicates that neither 2-amino-6-bromo-3-phenylpyridine nor 6-amino-2-bromo-3-phenylpyridine act as intermediates in forming the 2,6-diamino derivative []. Instead, these bromo compounds, under similar basic conditions, transform into 1,3-dicyano-1-phenylpropene []. Therefore, it is unlikely that this compound would directly yield 2,6-diamino-3-phenylpyridine under these conditions. Further research focusing specifically on this compound would be needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。